molecular formula C32H52O2 B1211145 Psi-taraxasterol acetate CAS No. 4586-65-6

Psi-taraxasterol acetate

Cat. No.: B1211145
CAS No.: 4586-65-6
M. Wt: 468.8 g/mol
InChI Key: DYTVUYVLJDSMFA-SFCKFDFDSA-N
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Description

The compound Psi-taraxasterol acetate is a complex organic molecule. It belongs to the class of triterpenoids, which are known for their diverse biological activities and structural complexity. This compound is characterized by its multiple chiral centers and a highly substituted picene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Psi-taraxasterol acetate typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include cyclization, oxidation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. Alternatively, it can be synthesized through a series of chemical reactions in a controlled industrial setting, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in various assays for its anti-inflammatory and anticancer activities.

Medicine

In medicine, derivatives of this compound are being explored for their potential use in drug development. Their ability to interact with specific biological targets makes them candidates for new therapeutic agents.

Industry

In the industrial sector, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals, due to its bioactive properties.

Mechanism of Action

The mechanism of action of Psi-taraxasterol acetate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Arnidenediol: Another triterpenoid with a similar core structure but different functional groups.

    Faradiol: A related compound with hydroxyl groups instead of acetate groups.

Uniqueness

Psi-taraxasterol acetate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

4586-65-6

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h12,21,23-27H,10-11,13-19H2,1-9H3/t21-,23-,24?,25-,26+,27-,29-,30+,31-,32-/m1/s1

InChI Key

DYTVUYVLJDSMFA-SFCKFDFDSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)OC(=O)C)C

SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C

Synonyms

psi-taraxasterol acetate
urs-20-en-3-ol acetate

Origin of Product

United States

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